molecular formula C10H12ClNO2 B12985853 (R)-4-chloro-n-(2-hydroxypropyl)benzamide

(R)-4-chloro-n-(2-hydroxypropyl)benzamide

Cat. No.: B12985853
M. Wt: 213.66 g/mol
InChI Key: ZPIIXMQKNNPMFG-SSDOTTSWSA-N
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Description

“®-4-chloro-n-(2-hydroxypropyl)benzamide” is a chemical compound with the following structural formula:

(R)-4-chloro-n-(2-hydroxypropyl)benzamide\text{this compound} This compound

This compound belongs to the class of benzamides, which are derivatives of benzoic acid. The “R” designation indicates the stereochemistry of the chiral center in the molecule.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of “®-4-chloro-n-(2-hydroxypropyl)benzamide.” One common approach involves the reaction of 4-chlorobenzoyl chloride with ®-2-hydroxypropylamine. The reaction proceeds as follows:

4-chlorobenzoyl chloride+(R)-2-hydroxypropylamine(R)-4-chloro-n-(2-hydroxypropyl)benzamide\text{4-chlorobenzoyl chloride} + \text{(R)-2-hydroxypropylamine} \rightarrow \text{this compound} 4-chlorobenzoyl chloride+(R)-2-hydroxypropylamine→this compound

Reaction Conditions:: The reaction typically occurs under anhydrous conditions, using an organic solvent such as dichloromethane or chloroform. Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production Methods:: Large-scale industrial production of this compound may involve continuous flow processes or batch reactions. Optimization of reaction conditions, yield, and purity is crucial for efficient production.

Chemical Reactions Analysis

Reactions:: “®-4-chloro-n-(2-hydroxypropyl)benzamide” can undergo various chemical transformations, including:

    Oxidation: Oxidation of the benzyl group or the hydroxypropyl moiety.

    Reduction: Reduction of the carbonyl group to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the chlorine atom.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols.

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation may yield the corresponding carboxylic acid.
  • Reduction leads to the alcohol derivative.
  • Substitution can result in various amide derivatives.

Scientific Research Applications

Chemistry::

  • “®-4-chloro-n-(2-hydroxypropyl)benzamide” serves as a building block in organic synthesis.
  • It can be modified to create novel ligands or catalysts.
Biology and Medicine::
  • Research on its biological activity, pharmacokinetics, and potential therapeutic applications.
  • Investigation of its interactions with enzymes, receptors, or other biomolecules.
Industry::
  • Use in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The exact mechanism by which “®-4-chloro-n-(2-hydroxypropyl)benzamide” exerts its effects depends on its specific application. It may act as an enzyme inhibitor, receptor modulator, or participate in metabolic pathways.

Comparison with Similar Compounds

While there are no direct analogs to this compound, its unique stereochemistry and functional groups distinguish it from related benzamides.

: Example reference. : Another reference.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-chloro-N-[(2R)-2-hydroxypropyl]benzamide

InChI

InChI=1S/C10H12ClNO2/c1-7(13)6-12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m1/s1

InChI Key

ZPIIXMQKNNPMFG-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CNC(=O)C1=CC=C(C=C1)Cl)O

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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